Cas no 2138082-67-2 (N-1-(azetidin-3-yl)ethyl-4-nitrobenzene-1-sulfonamide)

N-1-(azetidin-3-yl)ethyl-4-nitrobenzene-1-sulfonamide Chemical and Physical Properties
Names and Identifiers
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- N-1-(azetidin-3-yl)ethyl-4-nitrobenzene-1-sulfonamide
- EN300-1167737
- N-[1-(azetidin-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide
- 2138082-67-2
-
- Inchi: 1S/C11H15N3O4S/c1-8(9-6-12-7-9)13-19(17,18)11-4-2-10(3-5-11)14(15)16/h2-5,8-9,12-13H,6-7H2,1H3
- InChI Key: BSMBVAZCZQOVEW-UHFFFAOYSA-N
- SMILES: S(C1C=CC(=CC=1)[N+](=O)[O-])(NC(C)C1CNC1)(=O)=O
Computed Properties
- Exact Mass: 285.07832714g/mol
- Monoisotopic Mass: 285.07832714g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 19
- Rotatable Bond Count: 4
- Complexity: 416
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 112Ų
- XLogP3: 0.8
N-1-(azetidin-3-yl)ethyl-4-nitrobenzene-1-sulfonamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1167737-0.05g |
N-[1-(azetidin-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide |
2138082-67-2 | 0.05g |
$792.0 | 2023-05-26 | ||
Enamine | EN300-1167737-0.1g |
N-[1-(azetidin-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide |
2138082-67-2 | 0.1g |
$829.0 | 2023-05-26 | ||
Enamine | EN300-1167737-1.0g |
N-[1-(azetidin-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide |
2138082-67-2 | 1g |
$943.0 | 2023-05-26 | ||
Enamine | EN300-1167737-5.0g |
N-[1-(azetidin-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide |
2138082-67-2 | 5g |
$2732.0 | 2023-05-26 | ||
Enamine | EN300-1167737-10000mg |
N-[1-(azetidin-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide |
2138082-67-2 | 10000mg |
$3315.0 | 2023-10-03 | ||
Enamine | EN300-1167737-100mg |
N-[1-(azetidin-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide |
2138082-67-2 | 100mg |
$678.0 | 2023-10-03 | ||
Enamine | EN300-1167737-2500mg |
N-[1-(azetidin-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide |
2138082-67-2 | 2500mg |
$1509.0 | 2023-10-03 | ||
Enamine | EN300-1167737-0.5g |
N-[1-(azetidin-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide |
2138082-67-2 | 0.5g |
$905.0 | 2023-05-26 | ||
Enamine | EN300-1167737-2.5g |
N-[1-(azetidin-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide |
2138082-67-2 | 2.5g |
$1848.0 | 2023-05-26 | ||
Enamine | EN300-1167737-500mg |
N-[1-(azetidin-3-yl)ethyl]-4-nitrobenzene-1-sulfonamide |
2138082-67-2 | 500mg |
$739.0 | 2023-10-03 |
N-1-(azetidin-3-yl)ethyl-4-nitrobenzene-1-sulfonamide Related Literature
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Kazuhiro Miyawaki,Hitomi Suzuki Org. Biomol. Chem., 2004,2, 2870-2873
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Anton Tamtögl,Adrian Ruckhofer,Davide Campi,William Allison,Wolfgang E. Ernst Phys. Chem. Chem. Phys., 2021,23, 7637-7652
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Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
Additional information on N-1-(azetidin-3-yl)ethyl-4-nitrobenzene-1-sulfonamide
Comprehensive Analysis of N-1-(azetidin-3-yl)ethyl-4-nitrobenzene-1-sulfonamide (CAS No. 2138082-67-2): Properties, Applications, and Research Insights
The compound N-1-(azetidin-3-yl)ethyl-4-nitrobenzene-1-sulfonamide (CAS No. 2138082-67-2) has garnered significant attention in pharmaceutical and chemical research due to its unique structural features and potential applications. This sulfonamide derivative, characterized by its azetidine ring and nitrobenzene moiety, exhibits intriguing properties that make it a subject of interest in drug discovery and material science. Researchers are particularly drawn to its molecular architecture, which combines a rigid azetidin-3-yl group with a flexible ethyl linker and an electron-withdrawing 4-nitrobenzenesulfonamide unit.
In recent years, the demand for novel sulfonamide-based compounds has surged, driven by their versatility in medicinal chemistry. The N-1-(azetidin-3-yl)ethyl substitution pattern in this molecule is noteworthy, as azetidine rings are increasingly recognized as valuable bioisosteres for improving pharmacokinetic profiles. This aligns with current trends in fragment-based drug design, where small, saturated heterocycles like azetidines are employed to enhance solubility and reduce metabolic liabilities. The presence of the 4-nitrobenzene group further expands its utility, enabling participation in nucleophilic aromatic substitution reactions—a hot topic in click chemistry applications.
From a synthetic chemistry perspective, CAS 2138082-67-2 presents interesting challenges and opportunities. The sulfonamide linkage offers robust chemical stability while maintaining sufficient reactivity for further derivatization, making it a potential building block for combinatorial libraries. This characteristic resonates with the growing focus on diversity-oriented synthesis in academic and industrial settings. Moreover, the compound's nitro group serves as a versatile handle for reduction to amines or conversion to other functional groups, addressing the pharmaceutical industry's need for structurally diverse intermediates.
The physicochemical properties of N-1-(azetidin-3-yl)ethyl-4-nitrobenzene-1-sulfonamide have been the subject of computational and experimental studies. Its balanced lipophilicity, influenced by both the polar sulfonamide and the moderately hydrophobic azetidine ring, makes it particularly interesting for blood-brain barrier permeability studies—a key consideration in CNS drug development. Recent publications have highlighted the importance of such hybrid structures in addressing the "molecular obesity" problem prevalent in modern drug candidates, where excessive molecular weight and complexity often compromise developability.
In the context of green chemistry initiatives, researchers have explored sustainable synthetic routes to CAS 2138082-67-2 and its analogs. The compound's structure lends itself to atom-economical transformations, aligning with the pharmaceutical industry's push toward more environmentally benign processes. This aspect has gained traction in scientific discussions about green synthetic methodologies, particularly those involving nitroaromatic intermediates. The development of catalytic methods for selective functionalization of such molecules remains an active area of investigation.
Looking forward, N-1-(azetidin-3-yl)ethyl-4-nitrobenzene-1-sulfonamide continues to show promise in multiple research domains. Its potential as a scaffold for kinase inhibitors has been suggested by computational docking studies, tapping into the booming interest in targeted cancer therapies. Additionally, the compound's photophysical properties—stemming from its nitroaromatic chromophore—have sparked investigations into possible applications in materials science, particularly in the design of organic electronic materials. These diverse applications underscore the importance of fundamental research on structurally complex yet synthetically accessible molecules like CAS 2138082-67-2.
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